2-Bromo-4,6-dichloro-3-fluoroaniline
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Overview
Description
2-Bromo-4,6-dichloro-3-fluoroaniline is an organic compound belonging to the class of halogenated anilines It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dichloro-3-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2,4-dichloro-3-fluoroaniline. This process can be carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,6-dichloro-3-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation and reduction can yield different oxidized or reduced derivatives .
Scientific Research Applications
2-Bromo-4,6-dichloro-3-fluoroaniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dichloro-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 2-Bromo-4,6-dichloro-3-fluoroaniline is unique due to the specific arrangement of halogen atoms on the aniline ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H3BrCl2FN |
---|---|
Molecular Weight |
258.90 g/mol |
IUPAC Name |
2-bromo-4,6-dichloro-3-fluoroaniline |
InChI |
InChI=1S/C6H3BrCl2FN/c7-4-5(10)2(8)1-3(9)6(4)11/h1H,11H2 |
InChI Key |
BCWPWMUKCXWGOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Br)N)Cl |
Origin of Product |
United States |
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